TAK-875 Hemihydrate is classified as a free fatty acid receptor 1 (FFAR1) agonist. It is derived from the optimization of fused phenylalkanoic acids, which demonstrated favorable in vitro agonist activities and pharmacokinetic profiles. The compound was developed through a series of chemical modifications aimed at enhancing its selectivity and potency towards GPR40 .
The synthesis of TAK-875 Hemihydrate involves several steps that optimize the compound's pharmacological properties. The initial synthetic route focuses on creating fused phenylalkanoic acids, which are then modified to yield the dihydrobenzofuran derivative. Key synthetic methods include:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving high yields and purity.
The molecular structure of TAK-875 Hemihydrate can be characterized by its unique arrangement of atoms that allows for effective interaction with GPR40. The compound has a molecular formula of CHOS, with a molecular weight of approximately 397.53 g/mol.
X-ray crystallography and NMR spectroscopy have been employed to confirm the three-dimensional conformation of the molecule, revealing insights into its binding interactions with GPR40 .
TAK-875 Hemihydrate participates in several key chemical reactions that are critical for its pharmacological activity:
These reactions highlight the compound's potential efficacy as an antidiabetic agent.
The mechanism of action for TAK-875 Hemihydrate involves its role as an agonist for GPR40, leading to enhanced glucose-dependent insulin secretion:
This mechanism underscores its therapeutic potential in managing type 2 diabetes.
TAK-875 Hemihydrate possesses several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and therapeutic action.
TAK-875 Hemihydrate is primarily being investigated for its applications in treating type 2 diabetes mellitus:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0